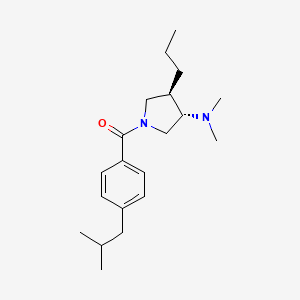![molecular formula C19H31N5O3 B5578040 N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5578040.png)
N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide is a compound that falls under the category of pyrazole derivatives, which are known for their various biological activities and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps including condensation, cyclization, and substitution reactions. The synthesis process is typically designed to introduce specific functional groups that contribute to the desired biological activity or chemical property (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide typically involves analysis through techniques such as X-ray crystallography, NMR, and mass spectrometry to determine the arrangement of atoms and the conformational isomers (Hu et al., 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as hydrogen bonding, due to functional groups like acetamide. The reactivity can be influenced by substitutions on the pyrazole ring or the spiro structure, affecting their biological activity and solubility (Georgiadis, 1986).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystalline form are crucial for the compound's application in drug formulation. These properties are influenced by the molecular structure and the presence of different functional groups (Yoon, Yoo, & Shin, 1998).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are significant for the compound's biological activity and stability. For example, the pKa values provide insights into the compound's behavior in different pH environments, affecting its absorption and distribution in biological systems (Duran & Canbaz, 2013).
Scientific Research Applications
Chloroacetamide Herbicides
Chloroacetamide compounds, closely related to the chemical , have been used as selective herbicides. They are effective in controlling annual grasses and various broad-leaved weeds in crops like cotton, brassicas, and maize (Weisshaar & Böger, 1989).
Antihypertensive Agents
Some derivatives of diazaspiro[4.5]decan-2-ones have been tested as antihypertensive agents in animals. These compounds show potential for medical applications, particularly in treating high blood pressure (Caroon et al., 1981).
Potential Antipsychotic Agents
A series of compounds including 1,3-dimethyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been synthesized and evaluated for their antipsychotic-like properties. These compounds, although structurally different from traditional antipsychotic drugs, show promise in behavioral tests without interacting with dopamine receptors, a common target of conventional antipsychotics (Wise et al., 1987).
Molecular Conformations and Hydrogen Bonding
Studies on compounds similar to the chemical have shown a range of molecular conformations and hydrogen bonding capabilities. These studies are significant in understanding the chemical properties and potential applications in material sciences and drug design (Narayana et al., 2016).
ADMET Profiling
Research on spirocyclic compounds with similar structures has focused on their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Such studies are crucial in drug development, helping to predict the behavior of new pharmaceutical compounds in the body (Matera et al., 2018).
properties
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]decan-8-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O3/c1-15-16(12-22(2)21-15)20-17(25)13-23-8-5-19(6-9-23)11-18(26)24(14-19)7-4-10-27-3/h12H,4-11,13-14H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIUZCFQLITPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)CN2CCC3(CC2)CC(=O)N(C3)CCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)
![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)
![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)
![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)


![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)